molecular formula C10H5F7O2 B1390726 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid CAS No. 1017778-54-9

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid

Cat. No. B1390726
M. Wt: 290.13 g/mol
InChI Key: KJFANMNUQMULPT-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid is a chemical compound . It is used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid include a density of 1.4±0.1 g/cm3, boiling point of 243.0±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 50.7±3.0 kJ/mol, flash point of 100.8±25.9 °C, and index of refraction of 1.460 .

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

Research by Salunke et al. (2007) and Banerjee et al. (1999) highlights the use of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid derivatives in the synthesis of novel poly(arylene ether)s and polyimides. These polymers exhibit high thermal stability and are soluble in various organic solvents, making them suitable for applications in high-performance materials (Salunke, Ghosh, & Banerjee, 2007); (Banerjee & Maier, 1999).

Derivatization Agent in Stereochemical Analysis

Hamman et al. (1991) and Barrelle & Hamman (1991) have used 2-fluoro-2-phenylacetic acid, a related compound, as a chiral derivatizing agent for stereochemical analysis. This application is significant in determining the enantiomeric purity of compounds using 19F NMR spectroscopy, which is a crucial aspect in pharmaceutical and synthetic chemistry research (Hamman, Béguin, & Arnaud, 1991); (Barrelle & Hamman, 1991).

Application in Fluoroalkylation

Schmitt et al. (2017) discuss the use of fluoroalkyl amino reagents, derived from similar fluorinated compounds, in the introduction of fluoro(trifluoromethoxy)methyl groups onto aromatic substrates. This method finds relevance in medicinal and agricultural chemistry for the synthesis of fluorinated compounds (Schmitt, Bouvet, Pégot, Panossian, Vors, Pazenok, Magnier, & Leroux, 2017).

Catalysis in Organic Synthesis

Wang, Lu, and Ishihara (2018) used 2,4-Bis(trifluoromethyl)phenylboronic acid, structurally related to 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid, as a catalyst in dehydrative amidation between carboxylic acids and amines. This catalysis is crucial for synthesizing peptides and various organic compounds, demonstrating the broader applicability of fluorinated compounds in organic synthesis (Wang, Lu, & Ishihara, 2018).

properties

IUPAC Name

2-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O2/c11-7-2-4(9(12,13)14)1-6(10(15,16)17)5(7)3-8(18)19/h1-2H,3H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFANMNUQMULPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223009
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid

CAS RN

1017778-54-9
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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